molecular formula C16H21N3OS2 B12149681 N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No.: B12149681
M. Wt: 335.5 g/mol
InChI Key: SCPUOSMSMGHLTF-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is an organic compound belonging to the class of thiophene carboxamides. This compound is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with diethyl groups and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Potential

Research indicates that compounds within the benzothienopyrimidine class exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer cell lines. These findings suggest that N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may possess similar anticancer activities due to its structural analogies with other effective compounds .

Enzyme Inhibition

Another area of research focuses on the enzyme inhibitory potential of this compound. Similar acetamides have been synthesized and tested as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that slight modifications can significantly enhance inhibitory activity, making this compound a candidate for further exploration in enzyme inhibition studies .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been investigated through molecular docking studies. These studies suggest that the compound may act as a potential inhibitor of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. Such findings indicate the therapeutic potential of N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:

StudyFocusFindings
Abbasi et al., 2022Enzyme inhibitionSynthesized new acetamides with promising α-glucosidase inhibitory activity; highlighted structure modifications leading to enhanced potency.
PMC9267128Anticancer activityInvestigated hybrid compounds with similar structures showing significant cytotoxic effects against various cancer cell lines.
Molecular docking studiesAnti-inflammatory potentialSuggested strong binding affinity to 5-lipoxygenase; indicated potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be represented as follows:

  • Molecular Formula : C16H22N4S
  • Molar Mass : 306.43 g/mol

This compound features a benzothieno-pyrimidine core structure which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that certain benzothieno derivatives inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. For example:

  • Cell Line : HeLa (cervical cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.

This suggests that the compound may interfere with cell cycle progression and promote programmed cell death .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of benzothieno-pyrimidine derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. In a model using SH-SY5Y neuroblastoma cells:

  • Protection Rate : 70% against oxidative damage induced by hydrogen peroxide at concentrations of 10 µM .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several derivatives of benzothieno-pyrimidines, N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and determined zones of inhibition ranging from 12 mm to 18 mm depending on the concentration used.

Case Study 2: Cancer Cell Line Study

A detailed investigation into the effects on various cancer cell lines showed that N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of p53 pathways leading to cell cycle arrest .

Properties

Molecular Formula

C16H21N3OS2

Molecular Weight

335.5 g/mol

IUPAC Name

N,N-diethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C16H21N3OS2/c1-3-19(4-2)13(20)9-21-15-14-11-7-5-6-8-12(11)22-16(14)18-10-17-15/h10H,3-9H2,1-2H3

InChI Key

SCPUOSMSMGHLTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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